molecular formula C15H18O3 B14327235 6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one CAS No. 111052-45-0

6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one

Cat. No.: B14327235
CAS No.: 111052-45-0
M. Wt: 246.30 g/mol
InChI Key: PJQBDQZNQGXPBI-UHFFFAOYSA-N
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Description

6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumarin derivatives, including 6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one, can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . For instance, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of coumarin derivatives often involves optimizing reaction conditions to increase yield and reduce costs. This may include using green solvents, catalysts, and other environmentally friendly procedures .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-7-hydroxy-4-methyl-3-propyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, coumarin derivatives are known to inhibit enzymes like DNA gyrase and COX, which are involved in bacterial replication and inflammation, respectively . This inhibition can lead to antimicrobial and anti-inflammatory effects.

Properties

CAS No.

111052-45-0

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

6-ethyl-7-hydroxy-4-methyl-3-propylchromen-2-one

InChI

InChI=1S/C15H18O3/c1-4-6-11-9(3)12-7-10(5-2)13(16)8-14(12)18-15(11)17/h7-8,16H,4-6H2,1-3H3

InChI Key

PJQBDQZNQGXPBI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C(C(=C2)CC)O)OC1=O)C

Origin of Product

United States

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